N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenylthiazole-4-carboxamide
Description
Properties
IUPAC Name |
N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S2/c1-22-16-9-5-6-10-17(16)23(28(22,25)26)12-11-20-18(24)15-13-27-19(21-15)14-7-3-2-4-8-14/h2-10,13H,11-12H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXYGIIWEOHSDKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)C3=CSC(=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenylthiazole-4-carboxamide typically involves multi-step procedures, starting from readily available precursors. A common synthetic route includes:
Formation of thiazole core: The synthesis begins with the formation of the thiazole ring, which can be achieved through cyclization reactions involving α-haloketones and thiourea.
Introduction of phenyl group: The phenylthiazole intermediate can be synthesized by using a Suzuki-Miyaura coupling reaction to introduce the phenyl group.
Construction of the thiadiazole ring: The thiadiazole ring can be synthesized using hydrazine derivatives and suitable carboxylic acids, followed by oxidation with agents like hydrogen peroxide.
Linking the two heterocycles: The final step involves linking the thiazole and thiadiazole rings through an amide bond formation using reagents like N,N'-dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP).
Industrial Production Methods
In industrial settings, the production of this compound may be optimized through:
Batch or continuous flow synthesis to enhance yield and purity.
Advanced purification techniques like recrystallization and chromatography.
Implementation of green chemistry principles to reduce waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenylthiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the thiadiazole ring can be oxidized to form sulfoxides or sulfones under mild conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like palladium on carbon or sodium borohydride.
Substitution: The amide group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides under basic conditions.
Major Products
Sulfoxides, sulfones, amines, and various substituted derivatives.
Scientific Research Applications
N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenylthiazole-4-carboxamide has a range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic uses, including targeted drug delivery and as a pharmacological agent.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways:
Molecular Targets: May include enzymes, receptors, and DNA.
Pathways Involved: Could involve inhibition of enzyme activity, modulation of receptor functions, and interference with DNA replication and transcription processes.
Comparison with Similar Compounds
Fluorinated Derivative
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-methylthiazole-4-carboxamide (CAS 2034592-80-6)
- Structural Differences : A fluorine atom at position 6 of the benzo[c]thiadiazole ring and a methyl group on the thiazole (vs. phenyl in the target compound).
- The methyl group on the thiazole reduces steric bulk compared to phenyl, possibly affecting target selectivity .
- Molecular Weight : 370.4 g/mol vs. 336.37 g/mol for the target compound ().
Isoxazole Replacement
5-Methyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isoxazole-3-carboxamide (CAS 2034401-84-6)
- Structural Differences : Isoxazole replaces the thiazole ring.
- Impact : The oxygen atom in isoxazole alters electronic distribution and hydrogen-bonding capacity compared to the sulfur-containing thiazole. This may influence solubility and binding kinetics .
Thiazole-Carboxamide Derivatives with Varied Substituents
Thiazole-Triazole-Acetamide Hybrids
Compounds such as 9a–9e () feature a thiazole linked to triazole and benzimidazole groups.
- Key Differences : Substituents on the thiazole (e.g., 4-fluorophenyl, 4-bromophenyl) introduce steric and electronic variations.
- For example, 9c (4-bromophenyl) showed distinct docking poses in molecular studies, suggesting stronger target binding .
Pyridinyl-Thiazole Carboxamides
N-Substituted 2-(4-pyridinyl)thiazole-5-carboxamides () incorporate a pyridine ring instead of benzene.
- These compounds demonstrated statistically significant activity in enzyme inhibition assays (p < 0.05), highlighting the role of heteroaromatic diversity .
Other Heterocyclic Systems
Benzenesulfonamide Derivatives
2,3-Dihydro-1,2-benzothiazole 1,1-dioxides () lack the thiazole-carboxamide moiety but share the sulfonamide group.
Thiadiazole-Triazole Hybrids
N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides () feature a 1,3,4-thiadiazole core.
- Impact : The trichloroethyl group introduces steric hindrance and electron-withdrawing effects, which may reduce metabolic degradation but increase toxicity risks .
Data Tables
Table 1. Structural and Molecular Comparison of Key Analogues
Research Findings and Trends
- Substituent Effects : Electron-withdrawing groups (e.g., fluorine, bromine) improve target affinity but may reduce solubility. Phenyl groups on thiazoles enhance aromatic stacking, as seen in docking studies .
- Heterocycle Replacement : Isoxazole derivatives () show comparable molecular weights but distinct electronic profiles, suggesting tunable pharmacokinetics.
- Synthetic Flexibility : Coupling reactions using COMU/DIPEA () or potassium carbonate () are common for carboxamide formation, enabling scalable production .
Biological Activity
N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenylthiazole-4-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound features a thiadiazole ring and a thiazole moiety, which are known for their diverse pharmacological activities. The presence of the carboxamide group enhances its solubility and biological interactions. The molecular formula is C_{15}H_{16}N_{4}O_{3}S_{2}, with a molecular weight of approximately 368.44 g/mol.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Thiadiazole Core : This is achieved through the reaction of appropriate aromatic compounds with sulfur and nitrogen sources.
- Alkylation : An ethyl group is introduced using alkyl halides under basic conditions.
- Amidation : The final step involves the formation of the carboxamide group using acyl chlorides and amines.
These steps can be optimized using microwave-assisted synthesis to enhance yields and reduce reaction times.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiadiazole derivatives. For instance, compounds similar to this compound have shown significant activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for these compounds typically range from 1.95 µg/mL to 15.62 µg/mL against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis .
| Compound | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| This compound | 1.95 - 15.62 | 3.91 - 62.5 |
Anticancer Activity
Thiadiazole derivatives have also been evaluated for their anticancer properties. In vitro studies indicate that these compounds can inhibit the growth of various human cancer cell lines such as U937 and HL60 . The mechanism often involves the induction of apoptosis through interaction with specific cellular pathways.
Case Studies
Several case studies have investigated the biological activity of related compounds:
- Study on Antimicrobial Efficacy : A series of thiadiazole derivatives were tested against multiple bacterial strains, revealing that modifications in the structure significantly influenced their antimicrobial potency .
- Anticancer Screening : Research demonstrated that specific substitutions on the thiadiazole ring enhanced cytotoxicity against cancer cells, suggesting that structural optimization could lead to more effective therapeutic agents .
Q & A
Q. What are the standard synthetic routes for preparing this compound and its analogs?
The synthesis typically involves multi-step reactions, including:
- Amidation/Coupling Reactions : For example, coupling carboxylic acids (e.g., thiazole-4-carboxylic acid) with amines using reagents like HATU or EDCI in DMF ().
- Thioamide Conversion : Lawesson’s reagent is used to convert carboxamides to thioamides (e.g., compounds 81–84 in ).
- Purification : Column chromatography (e.g., n-hexane/ethyl acetate gradients) and preparative TLC are standard, with HPLC validation (purity >95%) .
Q. Which spectroscopic techniques are critical for structural validation?
- 1H/13C NMR : Essential for confirming regiochemistry and substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm in ).
- ESI-MS : Validates molecular weight (e.g., m/z 569.2 [M+H]+ in ).
- HPLC : Ensures purity (>98% in ).
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at 1680 cm⁻¹ in ).
Advanced Research Questions
Q. How can reaction yields be optimized during scale-up synthesis?
- Catalyst Screening : Copper(I) iodide and (S)-proline improve coupling efficiency in azide-alkyne cycloadditions ().
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates ().
- Temperature Control : Reflux conditions (e.g., 80°C in ethanol/water mixtures) minimize side reactions ().
- Workflow Automation : Use of flow chemistry for hazardous steps (e.g., azide handling) improves safety and reproducibility .
Q. How should researchers address contradictions in biological activity data across studies?
Q. What computational methods aid in predicting the compound’s pharmacokinetic properties?
Q. How do substituents on the thiazole ring modulate physicochemical properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
